N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound with the molecular formula C23H23ClN2O3S It is known for its unique structure, which includes a chlorobenzyl group, a phenyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
The synthesis of N2-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with glycine to form an intermediate, which is then reacted with phenylsulfonyl chloride and aniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as glycine, phenylsulfonyl chloride, and 4-chlorobenzyl alcohol
Scientific Research Applications
N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(4-chlorobenzyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide: This compound has a fluorophenyl group instead of a phenyl group, which may alter its reactivity and biological activity.
N~2~-(4-chlorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide:
N~2~-(4-chlorobenzyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide: This compound has diethylphenyl and methylsulfonyl groups, which may affect its stability and reactivity.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-18-13-11-17(12-14-18)15-24(28(26,27)20-9-5-2-6-10-20)16-21(25)23-19-7-3-1-4-8-19/h1-14H,15-16H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRRPBKIBTZWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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